molecular formula C36H39Cl2N7O2 B14437057 N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N'-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine CAS No. 79458-73-4

N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N'-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine

Cat. No.: B14437057
CAS No.: 79458-73-4
M. Wt: 672.6 g/mol
InChI Key: ARCXAAKRTGYCKA-UHFFFAOYSA-N
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Description

“N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” is a complex organic compound that features multiple acridine moieties. Acridine derivatives are known for their applications in medicinal chemistry, particularly as antitumor agents due to their ability to intercalate DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” typically involves multi-step organic synthesis. The process may include:

    Formation of Acridine Derivatives: Starting with the chlorination and methoxylation of acridine.

    Amine Functionalization: Introduction of aminoethyl groups through nucleophilic substitution reactions.

    Coupling Reactions: Linking the acridine derivatives via ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products depend on the specific reactions but may include various substituted acridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    DNA Intercalation: Acridine derivatives are known to intercalate DNA, making them useful in studying DNA structure and function.

Medicine

    Antitumor Agents: Potential use in cancer therapy due to their ability to disrupt DNA replication.

Industry

    Dyes and Pigments: Acridine compounds are used in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation. This involves inserting itself between the base pairs of DNA, disrupting the helical structure and inhibiting replication and transcription. The molecular targets include DNA and associated enzymes involved in replication.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known dye and DNA intercalator.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

The unique structure of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” with multiple acridine moieties linked by ethylenediamine may provide enhanced intercalation properties and potential for higher efficacy in its applications.

Properties

CAS No.

79458-73-4

Molecular Formula

C36H39Cl2N7O2

Molecular Weight

672.6 g/mol

IUPAC Name

N'-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]-N-[2-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethylamino]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C36H39Cl2N7O2/c1-46-25-5-9-31-29(21-25)35(27-7-3-23(37)19-33(27)44-31)42-17-15-40-13-11-39-12-14-41-16-18-43-36-28-8-4-24(38)20-34(28)45-32-10-6-26(47-2)22-30(32)36/h3-10,19-22,39-41H,11-18H2,1-2H3,(H,42,44)(H,43,45)

InChI Key

ARCXAAKRTGYCKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCNCCNCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC

Origin of Product

United States

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